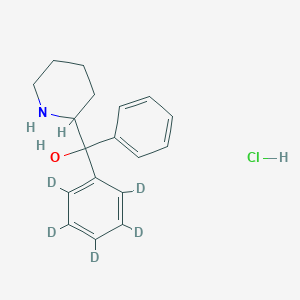
1,3-Dihydroxy-2,4-diprenylacridone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydroxy-2,4-diprenylacridone is a prenylated acridone alkaloid. This compound is known for its unique structure, which includes two prenyl groups attached to an acridone core. Prenylated compounds often exhibit enhanced biological activities, making them of significant interest in pharmaceutical and medicinal chemistry research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-2,4-diprenylacridone typically involves the prenylation of an acridone precursor. One common method involves the use of prenyl bromide in the presence of a base, such as potassium carbonate, to introduce the prenyl groups at the desired positions on the acridone ring . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
1,3-Dihydroxy-2,4-diprenylacridone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acridone core can be reduced to form dihydroacridones.
Substitution: The prenyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of acridone quinones.
Reduction: Formation of dihydroacridones.
Substitution: Formation of halogenated or nitro-substituted acridones.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications in treating infections and cancer.
Industry: Used in the development of novel pharmaceuticals and as a research tool in drug discovery.
作用機序
The mechanism of action of 1,3-Dihydroxy-2,4-diprenylacridone involves its interaction with cellular targets. The prenyl groups enhance its ability to interact with lipid membranes, potentially disrupting cellular processes. It may also inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
1,3-Dihydroxy-2,4-diprenylacridone: Unique due to its dual prenyl groups.
1,3-Dihydroxy-2,4-dimethylacridone: Lacks the prenyl groups, resulting in different biological activity.
1,3-Dihydroxy-2,4-diprenylxanthone: Similar structure but with a xanthone core instead of acridone.
Uniqueness
This compound is unique due to its dual prenyl groups, which enhance its biological activity and make it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C23H25NO3 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
1,3-dihydroxy-2,4-bis(3-methylbut-2-enyl)-10H-acridin-9-one |
InChI |
InChI=1S/C23H25NO3/c1-13(2)9-11-16-20-19(22(26)15-7-5-6-8-18(15)24-20)23(27)17(21(16)25)12-10-14(3)4/h5-10,25,27H,11-12H2,1-4H3,(H,24,26) |
InChIキー |
YJXSGTZSGZPDFU-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C2C(=C(C(=C1O)CC=C(C)C)O)C(=O)C3=CC=CC=C3N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13449195.png)
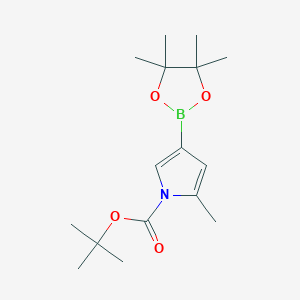
![1-[2-Amino-5-(benzyloxy)phenyl]-2,2,2-trifluoroethan-1-one](/img/structure/B13449205.png)
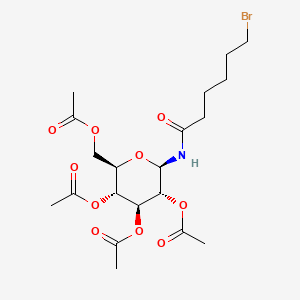
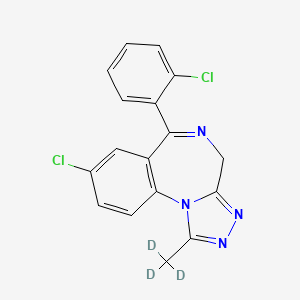
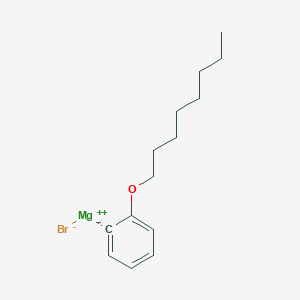

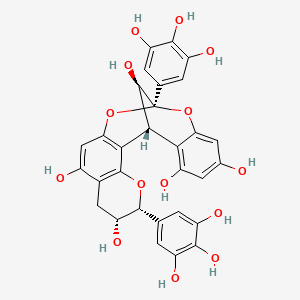


![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)
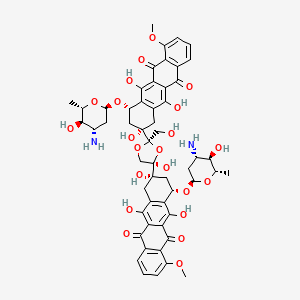
![Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester](/img/structure/B13449270.png)
